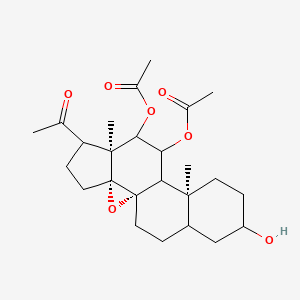
11alpha,12beta-Di-O-acetyltenacigenin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11alpha,12beta-Di-O-acetyltenacigenin B: is a polyoxypregnane compound isolated from the CHCl3-soluble fraction of the ethanolic extract of the stem of Marsdenia tenacissima . This compound is known for its potential biological activities, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically isolated from the ethanolic extract of the stem of Marsdenia tenacissima. The CHCl3-soluble fraction of this extract is used to obtain 11alpha,12beta-Di-O-acetyltenacigenin B .
Industrial Production Methods: Currently, there is limited information on the industrial production methods for this compound. Most of the available data pertains to its extraction from natural sources rather than large-scale synthetic production.
Chemical Reactions Analysis
Types of Reactions: 11alpha,12beta-Di-O-acetyltenacigenin B undergoes various chemical reactions, including esterification and hydrolysis. These reactions are crucial for modifying its structure to enhance its biological activity .
Common Reagents and Conditions:
Esterification: This reaction involves the use of acetic anhydride and a catalyst such as pyridine to introduce acetyl groups into the molecule.
Major Products: The major products formed from these reactions include various ester derivatives of tenacigenin B, which have been studied for their enhanced biological activities .
Scientific Research Applications
11alpha,12beta-Di-O-acetyltenacigenin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a model molecule to study esterification and hydrolysis reactions.
Mechanism of Action
The mechanism of action of 11alpha,12beta-Di-O-acetyltenacigenin B involves its interaction with molecular targets such as P-glycoprotein. This interaction helps in reversing multidrug resistance in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents . The compound modulates various signaling pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Tenacigenin B: The parent compound from which 11alpha,12beta-Di-O-acetyltenacigenin B is derived.
11alpha-O-benzoyl-12beta-O-acetyltenacigenin B: Another ester derivative of tenacigenin B with similar biological activities.
Tenacissimoside A: A glycoside derivative of tenacigenin B known for its ability to reverse multidrug resistance in cancer cells.
Uniqueness: this compound is unique due to its specific esterification pattern, which enhances its biological activity compared to other derivatives. Its ability to modulate P-glycoprotein and reverse multidrug resistance makes it a promising candidate for further research in cancer therapy .
Properties
Molecular Formula |
C25H36O7 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate |
InChI |
InChI=1S/C25H36O7/c1-13(26)18-8-11-25-23(18,5)21(31-15(3)28)19(30-14(2)27)20-22(4)9-7-17(29)12-16(22)6-10-24(20,25)32-25/h16-21,29H,6-12H2,1-5H3/t16?,17?,18?,19?,20?,21?,22-,23-,24-,25+/m0/s1 |
InChI Key |
MIGQPMYRGFABCC-FXEFVYADSA-N |
Isomeric SMILES |
CC(=O)C1CC[C@@]23[C@@]1(C(C(C4[C@@]2(O3)CCC5[C@@]4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


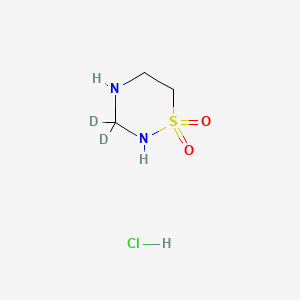
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
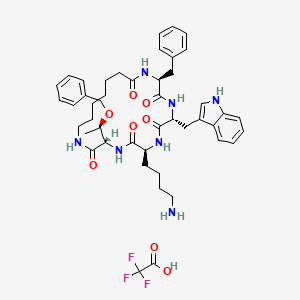
![(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12426302.png)

![2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile](/img/structure/B12426315.png)

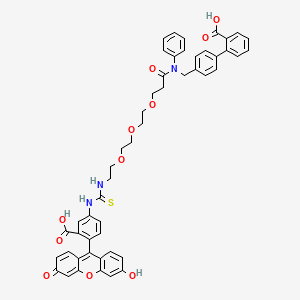
![6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid](/img/structure/B12426346.png)
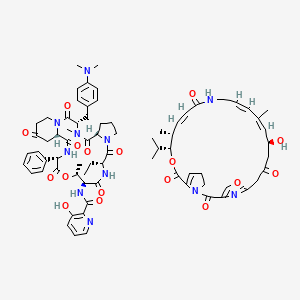
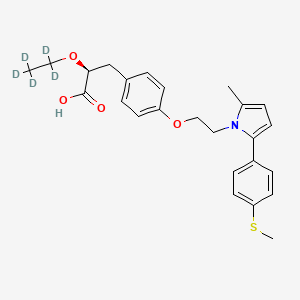
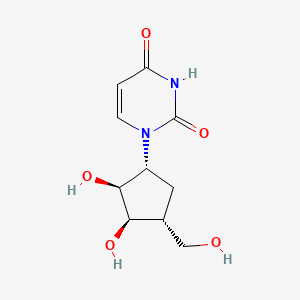
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)

